Anthrone, 1,8-dihydroxy-3-methoxy-6-methyl-
Overview
Description
Anthrone, 1,8-dihydroxy-3-methoxy-6-methyl- is a derivative of anthraquinone, a class of compounds known for their diverse biological activities. This compound is characterized by its unique structure, which includes hydroxyl, methoxy, and methyl groups attached to the anthrone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anthrone, 1,8-dihydroxy-3-methoxy-6-methyl- typically involves the methylation of anthraquinone derivatives. One common method includes the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete methylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction is crucial for industrial applications, and optimization of reaction parameters such as temperature, solvent, and reaction time is often necessary to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Anthrone, 1,8-dihydroxy-3-methoxy-6-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding anthraquinone derivatives.
Reduction: Reduction reactions can convert it back to its parent anthraquinone structure.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various anthraquinone derivatives, which can have different biological and chemical properties depending on the nature of the substituents introduced .
Scientific Research Applications
Anthrone, 1,8-dihydroxy-3-methoxy-6-methyl- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other anthraquinone derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research has shown that it may have therapeutic potential in treating certain diseases due to its bioactive properties.
Industry: It is used in the production of dyes and pigments due to its stable chemical structure
Mechanism of Action
The mechanism of action of Anthrone, 1,8-dihydroxy-3-methoxy-6-methyl- involves its interaction with various molecular targets and pathways. It can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it has been shown to inhibit topoisomerases, which are essential for DNA replication and repair. This inhibition can lead to the accumulation of DNA damage and ultimately cell death, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Emodin: 1,3,8-trihydroxy-6-methyl-anthraquinone
Aloe-emodin: 1,8-dihydroxy-3-(hydroxymethyl)-anthraquinone
Uniqueness
Anthrone, 1,8-dihydroxy-3-methoxy-6-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and hydroxyl groups contribute to its reactivity and potential bioactivity, distinguishing it from other anthraquinone derivatives .
Properties
IUPAC Name |
1,8-dihydroxy-3-methoxy-6-methyl-10H-anthracen-9-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-8-3-9-5-10-6-11(20-2)7-13(18)15(10)16(19)14(9)12(17)4-8/h3-4,6-7,17-18H,5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQZSQDHMHEDQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2)C=C(C=C3O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60189229 | |
Record name | Anthrone, 1,8-dihydroxy-3-methoxy-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60189229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3571-31-1 | |
Record name | 1,8-Dihydroxy-3-methoxy-6-methyl-9(10H)-anthracenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3571-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Physcion-9-anthrone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003571311 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC179488 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179488 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Anthrone, 1,8-dihydroxy-3-methoxy-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60189229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHYSCION-9-ANTHRONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72PNO71IWV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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